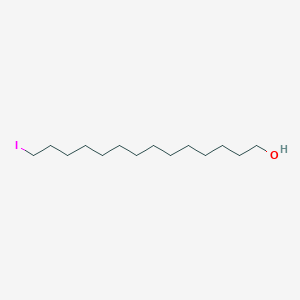![molecular formula C17H17BBrNO2 B14210183 Quinolinium, 1-[(2-boronophenyl)methyl]-6-methyl-, bromide CAS No. 784146-24-3](/img/structure/B14210183.png)
Quinolinium, 1-[(2-boronophenyl)methyl]-6-methyl-, bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolinium, 1-[(2-boronophenyl)methyl]-6-methyl-, bromide is a chemical compound with the molecular formula C₁₇H₁₇BNO₂·Br. This compound is part of the quinolinium family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. The presence of boron in its structure makes it particularly interesting for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium, 1-[(2-boronophenyl)methyl]-6-methyl-, bromide typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in a controlled environment to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Quinolinium, 1-[(2-boronophenyl)methyl]-6-methyl-, bromide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinium derivatives with additional oxygen-containing functional groups, while reduction may yield more hydrogenated derivatives.
Scientific Research Applications
Quinolinium, 1-[(2-boronophenyl)methyl]-6-methyl-, bromide has a wide range of scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Used in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of Quinolinium, 1-[(2-boronophenyl)methyl]-6-methyl-, bromide involves its interaction with specific molecular targets and pathways. The boron atom in its structure plays a crucial role in its reactivity and interaction with other molecules. The compound can act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from other molecules .
Comparison with Similar Compounds
Similar Compounds
Quinolinium, 1-[(2-boronophenyl)methyl]-6-methoxy-, bromide: Similar in structure but with a methoxy group instead of a methyl group.
N-butyl-quinolinium bis(trifluoromethylsulfonyl)imide: A quinolinium-based ionic liquid with different anionic and cationic components.
Uniqueness
Quinolinium, 1-[(2-boronophenyl)methyl]-6-methyl-, bromide is unique due to the presence of the boron atom, which imparts distinct chemical properties and reactivity. This makes it particularly useful in various chemical reactions and industrial applications.
Properties
CAS No. |
784146-24-3 |
|---|---|
Molecular Formula |
C17H17BBrNO2 |
Molecular Weight |
358.0 g/mol |
IUPAC Name |
[2-[(6-methylquinolin-1-ium-1-yl)methyl]phenyl]boronic acid;bromide |
InChI |
InChI=1S/C17H17BNO2.BrH/c1-13-8-9-17-14(11-13)6-4-10-19(17)12-15-5-2-3-7-16(15)18(20)21;/h2-11,20-21H,12H2,1H3;1H/q+1;/p-1 |
InChI Key |
FJNPOTBRPCBUMV-UHFFFAOYSA-M |
Canonical SMILES |
B(C1=CC=CC=C1C[N+]2=CC=CC3=C2C=CC(=C3)C)(O)O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]imidazolidin-2-one](/img/structure/B14210107.png)
![2'-Deoxy-N-[(quinolin-5-yl)carbamoyl]cytidine](/img/structure/B14210110.png)
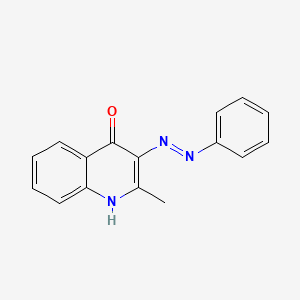
![Benzenemethanol, 4-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B14210117.png)
![2-({2-[(2-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14210119.png)
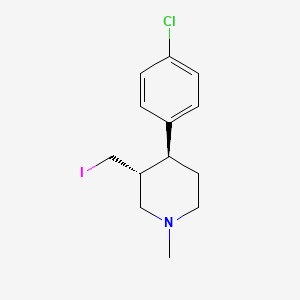
![Propan-2-yl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14210124.png)
![3-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]propanal](/img/structure/B14210127.png)
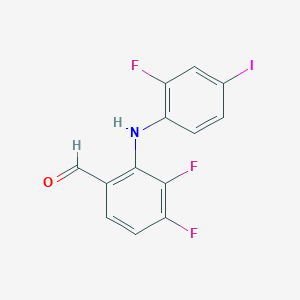
![1-[(1R,6S)-3-Methoxy-9-azabicyclo[4.2.1]nonan-2-yl]propan-1-one](/img/structure/B14210135.png)
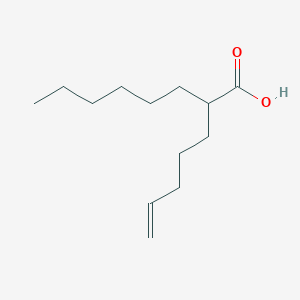
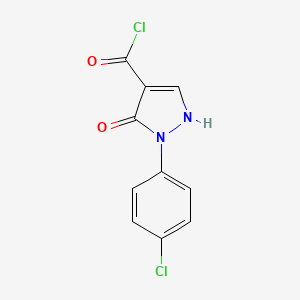
![N-[2-(1H-Indol-3-yl)ethyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14210155.png)
